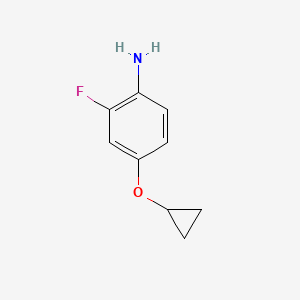

4-Cyclopropoxy-2-fluoroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Cyclopropoxy-2-fluoroaniline is an organic compound with the molecular formula C₉H₁₀FNO. It is a derivative of aniline, where the hydrogen atom at the para position is replaced by a fluorine atom and the hydrogen atom at the ortho position is replaced by a cyclopropoxy group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-fluoroaniline typically involves the nucleophilic substitution of a fluorine atom in a fluorobenzene derivative with a cyclopropoxy group. One common method involves the reaction of 4-fluoronitrobenzene with cyclopropanol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

4-Cyclopropoxy-2-fluoroaniline can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding cyclopropyl derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon or Raney nickel in the presence of hydrogen gas are common.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted anilines .

Applications De Recherche Scientifique

Medicinal Chemistry

Antibiotic Development

4-Cyclopropoxy-2-fluoroaniline serves as a crucial intermediate in the synthesis of quinolone antibiotics. Research indicates that derivatives of this compound are used to prepare piperazinyl and pyrrolidinyl derivatives, which are essential for developing new antibiotic agents targeting bacterial infections. The selective substitution reactions involving cyclopropylamine lead to compounds that exhibit potent antibacterial activity against various pathogens .

Proteasome Inhibition

Recent studies have identified compounds related to this compound as novel proteasome inhibitors. These inhibitors are vital for treating diseases such as cancer, where the proteasome plays a critical role in regulating protein degradation pathways. In experimental models, certain derivatives demonstrated significant efficacy in inhibiting the growth of tumor cells by disrupting proteasomal function, leading to apoptosis .

Enzyme Inhibition

The compound has shown promising results in inhibiting specific enzymes associated with neurodegenerative diseases. For instance, structural analogs have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to Parkinson's disease. Enhanced selectivity and potency were noted with fluorinated compounds, suggesting that this compound could be further explored for therapeutic applications in neurodegeneration.

Anticancer Properties

In vitro studies have indicated that derivatives of this compound can inhibit cancer cell proliferation. For example, compounds derived from this structure showed cytotoxic effects against breast cancer cell lines with low micromolar IC50 values, indicating their potential use in oncology .

Case Study 1: Antibiotic Efficacy

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria when tested in vitro. The mechanism involved disruption of bacterial cell wall synthesis.

Case Study 2: Neuroprotective Effects

In an animal model of neurodegeneration, administration of a derivative showed reduced symptoms associated with Parkinson's disease by selectively inhibiting MAO-B, leading to increased dopamine levels and improved motor function.

Mécanisme D'action

The mechanism of action of 4-Cyclopropoxy-2-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can enhance binding affinity through hydrophobic interactions, while the fluorine atom can influence electronic properties and reactivity. These interactions can modulate the activity of biological pathways and processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluoroaniline: A simpler analogue with only a fluorine substituent.

4-Cyclopropyl-2-fluoroaniline: Similar structure but with a cyclopropyl group instead of cyclopropoxy.

2-Fluoroaniline: An isomer with the fluorine atom at the ortho position

Uniqueness

4-Cyclopropoxy-2-fluoroaniline is unique due to the presence of both a cyclopropoxy and a fluorine substituent, which can impart distinct chemical and physical properties. This combination can enhance its reactivity and binding interactions, making it valuable for specific applications in research and industry .

Activité Biologique

4-Cyclopropoxy-2-fluoroaniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

This compound is classified under the category of substituted anilines, characterized by the presence of a cyclopropoxy group and a fluorine atom on the aromatic ring. Its molecular formula is C9H10FNO with a molecular weight of 197.16 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C9H10FNO |

| Molecular Weight | 197.16 g/mol |

| IUPAC Name | This compound |

| InChI Key | CNMFAJOWMMRRPS-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that this compound could inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The anticancer properties of this compound have been explored through several in vitro studies. It has shown promise as a proteasome inhibitor, which is crucial in cancer therapy due to its role in regulating cell cycle and apoptosis. The compound's mechanism involves disruption of proteasomal function, leading to increased levels of pro-apoptotic factors within cancer cells .

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:

- Electrophilic Aromatic Substitution : The electron-withdrawing effects of the nitro group and fluorine enhance the reactivity of the aromatic ring, making it susceptible to nucleophilic attack.

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for specific enzymes involved in critical metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Study on Anticancer Efficacy

In a notable study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations above 10 µM. The compound exhibited selectivity towards cancerous cells compared to normal cells, highlighting its therapeutic potential .

Comparative Analysis with Similar Compounds

A comparative study was conducted between this compound and other similar compounds such as 4-fluoronitrobenzene and 4-nitroanisole. The findings revealed that while all compounds shared some biological activities, this compound demonstrated superior potency in inhibiting cancer cell proliferation due to its unique structural attributes .

Propriétés

Formule moléculaire |

C9H10FNO |

|---|---|

Poids moléculaire |

167.18 g/mol |

Nom IUPAC |

4-cyclopropyloxy-2-fluoroaniline |

InChI |

InChI=1S/C9H10FNO/c10-8-5-7(3-4-9(8)11)12-6-1-2-6/h3-6H,1-2,11H2 |

Clé InChI |

IBQUDLHBHAPMLQ-UHFFFAOYSA-N |

SMILES canonique |

C1CC1OC2=CC(=C(C=C2)N)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.